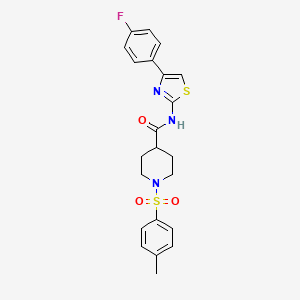

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-(4-fluorophenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups including a fluorophenyl group, a thiazole ring, a tosyl group, and a carboxamide group. These functional groups could potentially confer a variety of chemical properties to the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, a fluorophenyl group, a tosyl group, and a carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the carboxamide group could participate in reactions typical of amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a fluorine atom could affect its polarity and hence its solubility in different solvents .Scientific Research Applications

Inhibition of Kinase Activity

Research into the structural analogs of N-(4-(4-fluorophenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has led to the discovery of compounds with potent inhibitory effects on kinase activity, showing promise in the treatment of various cancers. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant tumor stasis in preclinical models (Schroeder et al., 2009).

Antimicrobial and Anticancer Activity

Compounds containing the thiazol-2-yl moiety have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a thiazole nucleus, demonstrated good to moderate antimicrobial activity against test microorganisms, with some derivatives showing antiurease and antilipase activities (Başoğlu et al., 2013).

PARP Inhibition for Cancer Therapy

Derivatives of this compound have been investigated for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors, a target for cancer therapy. A specific compound, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, showed excellent potency against PARP-1 enzyme and demonstrated good in vivo efficacy in cancer models, indicating the therapeutic potential of these compounds in oncology (Penning et al., 2010).

Antiviral and Antiparasitic Activity

Research has also been conducted on the application of thiazole derivatives for the treatment of viral and parasitic infections. For instance, thiazolides, a class of compounds including thiazole-4-carboxamide adenine dinucleotide analogs, have shown inhibition of hepatitis C virus replication, highlighting their potential as antiviral agents (Stachulski et al., 2011).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S2/c1-15-2-8-19(9-3-15)31(28,29)26-12-10-17(11-13-26)21(27)25-22-24-20(14-30-22)16-4-6-18(23)7-5-16/h2-9,14,17H,10-13H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTMXNZMFNHVTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(3-Bromophenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2748772.png)

![methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2748773.png)

![N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2748774.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2748775.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2748779.png)

![Methyl 3-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2748791.png)